2-Phenyl-6-(1H-pyrazol-5-yl)pyridine
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Overview
Description
2-Phenyl-6-(1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenyl group at the 2-position and a pyrazolyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylpyridine with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of catalysts such as palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(1H-pyrazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Phenyl-6-(1H-pyrazol-5-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Lacks the pyrazole ring, making it less versatile in certain applications.
6-(1H-Pyrazol-5-yl)pyridine: Lacks the phenyl group, which can affect its chemical reactivity and applications.
2-Phenyl-3-(1H-pyrazol-5-yl)pyridine: Similar structure but with different substitution patterns, leading to variations in properties and applications.
Uniqueness
2-Phenyl-6-(1H-pyrazol-5-yl)pyridine is unique due to the presence of both phenyl and pyrazole groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
922164-00-9 |
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Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-phenyl-6-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C14H11N3/c1-2-5-11(6-3-1)12-7-4-8-13(16-12)14-9-10-15-17-14/h1-10H,(H,15,17) |
InChI Key |
NGQAGKXOCBPMNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=NN3 |
Origin of Product |
United States |
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